S-(alpha-Fluorobenzyl)-S-phenyl-N-(p-tolylsulfonyl)sulfoximine

Description

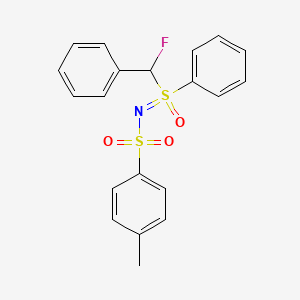

Structure

3D Structure

Properties

IUPAC Name |

N-[[fluoro(phenyl)methyl]-oxo-phenyl-λ6-sulfanylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3S2/c1-16-12-14-19(15-13-16)27(24,25)22-26(23,18-10-6-3-7-11-18)20(21)17-8-4-2-5-9-17/h2-15,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGQEXRRSCLLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660067 | |

| Record name | N-{[Fluoro(phenyl)methyl](oxo)phenyl-lambda~6~-sulfanylidene}-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260143-68-7 | |

| Record name | N-{[Fluoro(phenyl)methyl](oxo)phenyl-lambda~6~-sulfanylidene}-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1260143-68-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

S-(alpha-Fluorobenzyl)-S-phenyl-N-(p-tolylsulfonyl)sulfoximine is a sulfoximine compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfoximine group, which plays a crucial role in its biological activity. The molecular formula is CHFNOS, and its CAS number is 1260143-68-7 .

Research indicates that sulfoximines can modulate various biological pathways. For instance, they may interact with mitochondrial functions, impacting ATP synthesis and cellular metabolism. A related study on NH-sulfoximine demonstrated its ability to inhibit mitochondrial F1Fo-ATPase, leading to altered cellular energy dynamics and promoting autophagy in cancer cells . This suggests that this compound may exhibit similar mechanisms.

Antitumor Effects

Recent studies have highlighted the potential antitumor effects of sulfoximines. For example, compounds analogous to this compound have shown promise in inhibiting cell viability in neuroblastoma models through modulation of ATP levels and autophagy pathways .

Inhibition of Inflammatory Pathways

Sulfoximines have also been investigated for their role in inflammatory responses. A study on N-cyano-sulfoximine derivatives demonstrated selective inhibition of the NLRP3 inflammasome, a critical component in inflammatory diseases. These derivatives significantly reduced IL-1β levels in vitro, indicating potential therapeutic applications for conditions characterized by excessive inflammation .

Case Studies

-

Neuroblastoma Cell Studies :

- Objective : To assess the cytotoxicity of sulfoximine derivatives.

- Method : Human neuroblastoma SH-SY5Y cells were treated with varying concentrations of the compound.

- Results : Significant reduction in ATP levels was observed, correlating with decreased cell viability and increased autophagy markers.

-

Inflammation Models :

- Objective : Evaluate the anti-inflammatory properties of sulfoximines.

- Method : Animal models were administered sulfoximine derivatives to observe effects on cytokine production.

- Results : Notable decreases in IL-1β production were recorded, supporting their use as anti-inflammatory agents.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Synthesis Applications

-

Synthesis of Monofluorinated Epoxides :

- S-(alpha-Fluorobenzyl)-S-phenyl-N-(p-tolylsulfonyl)sulfoximine is utilized as a reagent for the synthesis of monofluorinated epoxides. This process involves an O-cyclization reaction with ketones in the presence of a strong base, leading to the formation of valuable intermediates for further chemical transformations .

- Fluorination Reactions :

- Ligand Development :

Biological Applications

- Potential Therapeutic Uses :

- Imaging Agents :

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Differences

Key Observations :

Reactivity in Fluoromethylation Reactions

- N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (Compound 2) :

- N-Tosyl-S-monofluoromethyl-S-phenylsulfoximine: Transfers CH₂F groups stereoselectively to ketones and imines, highlighting the role of monofluoromethyl groups in asymmetric synthesis .

- Target Compound: No direct evidence of fluoromethylation activity; its fluorobenzyl group may instead stabilize intermediates or modulate electronic properties in other reactions .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (cLogP): The fluorobenzyl group increases lipophilicity compared to non-fluorinated analogs (e.g., BAY 1000394) but less than trifluoromethylthio sulfoximines (e.g., cLogP reduction by ~2 points in N-trifluoromethylthio derivatives) . Example: N-Trifluoromethylthio sulfoximine 2 (cLogP = 1.8) vs. target compound (estimated cLogP ≈ 3.5) .

- Metabolic Stability :

- Fluorination generally reduces oxidative metabolism; the fluorobenzyl group may prolong half-life compared to methyl or difluoromethyl analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-(α-Fluorobenzyl)-S-phenyl-N-(p-tolylsulfonyl)sulfoximine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfoximine functionalization. A common route involves reacting a pre-formed sulfoxide with p-toluenesulfonyl azide in the presence of a copper catalyst to form the N-tosylsulfoximine core . For fluorinated derivatives like S-(α-fluorobenzyl) variants, fluorobenzyl groups are introduced via nucleophilic substitution or Grignard reactions under anhydrous conditions. Critical parameters include temperature control (−78°C for lithiation steps ), solvent choice (THF or DCM), and stoichiometric ratios of reagents (e.g., nBuLi for deprotonation ). Yield optimization often requires chromatographic purification (e.g., 2% MeOH/DCM) to isolate the product from byproducts like sulfones or unreacted starting materials .

Q. How can researchers characterize the structural and electronic properties of this sulfoximine?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the α-fluorobenzyl group shows distinct splitting patterns due to coupling with fluorine (e.g., δ 7.11–7.59 ppm for aromatic protons ).

- X-ray Crystallography : Resolve absolute stereochemistry and bond angles, particularly for chiral sulfoximines .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for detecting trace impurities .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer : The compound is sensitive to hydrolysis, especially under acidic or basic conditions. Storage in anhydrous solvents (e.g., THF or DCM) at −20°C is recommended. Stability tests should monitor decomposition via TLC or HPLC, particularly during reactions involving strong oxidants (e.g., m-CPBA for sulfone formation) . The N-tosyl group enhances stability compared to free sulfoximines but may decompose under prolonged exposure to light or heat .

Advanced Research Questions

Q. How can enantioselective synthesis of this sulfoximine be achieved, and what chiral resolution methods are effective?

- Methodological Answer : Enantiopure synthesis often employs chiral auxiliaries or catalysts. For example:

- Chiral Sulfoxides : React optically active sulfoxides with tosyl azide using copper catalysts to retain stereochemical integrity .

- Diastereomeric Resolution : Separate diastereomers via crystallization (e.g., using (+)-1-camphorsulfonic acid) followed by acid hydrolysis to remove resolving groups .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in copper-mediated reactions to induce enantioselectivity (>90% ee reported in analogous systems) .

Q. What role does this sulfoximine play in catalytic C–H functionalization or fluorination reactions?

- Methodological Answer : The α-fluorobenzyl group acts as a directing group in transition-metal catalysis. For example:

- Palladium-Catalyzed C–H Activation : The sulfoximine’s sulfonamide moiety coordinates Pd(II), enabling regioselective fluorination at ortho positions .

- Radical Reactions : Under photoredox conditions, the N-tosyl group stabilizes transient radicals, facilitating trifluoromethylation or difluoromethylation of aromatic substrates .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict activation energies for fluorination or cross-coupling steps. For example, B3LYP/6-31G* methods can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- MD Simulations : Study solvent effects on reaction pathways (e.g., THF vs. DMSO) and ligand-metal interactions in catalytic cycles .

- Software Tools : Gaussian, ORCA, or ADF packages are recommended for electronic structure analysis .

Q. How do researchers reconcile contradictory data on the oxidative stability of the sulfoximine moiety?

- Methodological Answer : Discrepancies in oxidation studies (e.g., sulfoxide vs. sulfone formation) arise from reaction conditions:

- Low-Temperature Oxidation : H₂O₂ in acetic acid at 0–5°C favors sulfoxide intermediates (R-SO-R') .

- High-Temperature/Strong Oxidants : m-CPBA at 50–60°C drives complete oxidation to sulfones (R-SO₂-R') .

- Mitigation Strategy : Use in situ monitoring (e.g., Raman spectroscopy) to track oxidation states and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.